4-chloro-N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide
Description
Properties
Molecular Formula |
C17H19ClN4O2S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
InChI Key |
HNKMGNMXDPBFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
4-chloro-N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities. These include:
- Antimicrobial properties : Effective against a range of bacterial strains.
- Cardiovascular effects : Potential modulation of perfusion pressure and coronary resistance.
- Calcium channel inhibition : Interactions with calcium channels may influence vascular resistance.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The mechanism generally involves the inhibition of bacterial folate synthesis. The specific activity of this compound against various pathogens is still under investigation but aligns with the established profile of sulfonamide compounds.
Cardiovascular Effects
A recent study evaluated the effect of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The key findings indicated that:
- Perfusion Pressure : The compound significantly reduced perfusion pressure compared to control conditions.
- Coronary Resistance : It also lowered coronary resistance significantly (p < 0.05) when compared to other tested sulfonamide derivatives.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl) | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]- | 0.001 nM |
Study on Cardiovascular Effects
A study published in the Brazilian Journal of Science focused on the cardiovascular effects of benzenesulfonamides. It reported that the derivative containing the triazine ring showed significant reductions in both perfusion pressure and coronary resistance compared to other compounds tested . This suggests a potential therapeutic application in managing cardiovascular conditions.
Calcium Channel Interaction
The interaction of sulfonamide derivatives with calcium channels has been documented in several studies. Theoretical models indicate that these compounds can inhibit calcium influx in vascular smooth muscle cells, which may contribute to their observed effects on blood pressure and resistance .
Scientific Research Applications
The compound 4-chloro-N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and agrochemistry. This article explores its applications in detail, supported by case studies and data tables.
Basic Information
- Molecular Formula : C15H15ClN2O3S
- Molecular Weight : 370.87 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a series of 4-chloro-2-mercapto-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides demonstrated significant cytotoxic activity against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanisms of action typically involve apoptosis induction and metabolic stability enhancement.
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals. It has been noted for its insecticidal properties and is part of formulations aimed at enhancing plant protection . The ability to modify the chemical structure allows for the development of targeted agrochemicals that can effectively manage pest populations while minimizing environmental impact.
Molecular Modeling and Structure–Activity Relationship (SAR)
Molecular modeling studies have been conducted to understand the relationship between the chemical structure of This compound and its biological activity. Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the efficacy of similar compounds against various biological targets . These models assist researchers in optimizing chemical structures for enhanced activity.
Case Study 1: Antitumor Evaluation
A study published in the International Journal of Molecular Sciences synthesized novel derivatives based on triazine structures and evaluated their anticancer properties. The most promising compounds exhibited IC50 values indicating strong cytotoxic effects against selected cancer cell lines . This underscores the relevance of triazine-based compounds in cancer therapy.
Case Study 2: Insecticidal Formulations
Research has been conducted to formulate insecticides using derivatives of sulfonamide compounds. These formulations showed increased stability and effectiveness against common agricultural pests. The findings suggest that modifications to the sulfonamide core can lead to improved insecticidal properties while maintaining safety profiles for non-target organisms .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 10 | Apoptosis Induction |
| Compound B | MCF-7 | 15 | Cell Cycle Arrest |
| Compound C | HeLa | 8 | DNA Damage |
Table 2: Agrochemical Efficacy
| Formulation Name | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| Insecticide A | 4-chloro-N-(5-phenethyl... | Aphids | 85 |
| Fungicide B | Sulfonamide derivative | Fungal pathogens | 90 |
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Key Examples :
- Compound 36 : 4-Chloro-N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-5-methyl-2-[(naphthalene-1-yl)methylthio]benzenesulfonamide
- Compound 37 : 4-Chloro-5-methyl-2-[(naphthalene-1-yl)methylthio]-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide
- Compound 38 : 4-Chloro-N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-5-methyl-2-[(naphthalene-1-yl)methylthio]benzenesulfonamide
Comparison :
- Substituent Effects: The phenethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. The 4-methoxyphenyl group (Compound 38) increases electron density, which may improve interactions with polar binding pockets but could also accelerate oxidative metabolism .
Triazine Derivatives with Heterocyclic Modifications
Key Examples :
- N-(5-Benzyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl)-6-Ethoxy-4-Methyl-2-Quinazolinamine ()
- Molecular Weight : 376.464 g/mol
- Features a quinazolinamine moiety, which enhances planar aromatic interactions compared to the benzenesulfonamide in the target compound.
- Bis(morpholino-1,3,5-triazine) Derivatives () Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid The morpholino groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenethyl group in the target compound. These derivatives are synthesized via LiOH-mediated hydrolysis, suggesting stability under basic conditions .
Substituent-Driven Physicochemical Properties
Molecular Weight and Lipophilicity :
*LogP estimated using substituent contributions.
- The cycloheptyl group () significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The cyclopropyl group () offers rigidity and moderate hydrophobicity .
Research Implications
- Biological Activity : The chlorine atom in the benzenesulfonamide may facilitate halogen bonding with targets like carbonic anhydrases or kinases, as seen in related sulfonamides. The phenethyl group could modulate selectivity by occupying hydrophobic pockets .
- Optimization Potential: Replacement of phenethyl with 4-trifluoromethylphenyl (Compound 37) or 4-methoxyphenyl (Compound 38) could fine-tune potency and pharmacokinetics .
Preparation Methods
Chlorosulfonation of Chlorobenzene
Chlorosulfonation involves treating chlorobenzene with chlorosulfonic acid under controlled conditions. For instance, a modified protocol derived from large-scale sulfonyl chloride synthesis involves refluxing chlorobenzene with chlorosulfonic acid at 60°C for 2.5 hours, followed by quenching in ice-water to precipitate the sulfonyl chloride. This method yields para-substituted products predominantly, with minor meta isomers (85:15 ratio).
Activation of Sulfonic Acid Salts
Alternative routes utilize sulfonic acid sodium salts, which are activated using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). For example, reacting 4-chlorobenzenesulfonic acid sodium salt with SOCl₂ in toluene at 70–75°C for 2.25 hours achieves near-quantitative conversion to the sulfonyl chloride. Purification via solvent crystallization (e.g., cyclohexane/ethyl acetate) enhances purity to >97%.
Table 1: Reaction Conditions for 4-Chlorobenzenesulfonyl Chloride Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| 4-Chlorobenzenesulfonic acid | SOCl₂, DMF | Toluene | 70–75°C | 2.25h | 97.7% | 97.7% |
| Chlorobenzene | ClSO₃H, TFA | Toluene | 60°C | 2.5h | 79.4% | 85% |
Synthesis of 5-Phenethyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine
The triazine core is constructed via cyclocondensation of phenethylamine with formaldehyde and ammonium acetate. This method, adapted from hexahydrotriazine syntheses, involves refluxing phenethylamine (1.0 equiv), formaldehyde (3.0 equiv), and ammonium acetate (1.2 equiv) in ethanol at 80°C for 6 hours. The reaction proceeds through imine formation followed by cyclization, yielding the triazinylamine intermediate in 68–72% yield after recrystallization from ethanol.
Table 2: Optimization of Triazine Ring Formation
| Amine | Carbonyl Source | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Phenethylamine | Formaldehyde | None | Ethanol | 80°C | 6h | 72% |
| Phenethylamine | Paraformaldehyde | AcOH | THF | 70°C | 8h | 65% |
Coupling of Sulfonyl Chloride and Triazinylamine
The final step involves nucleophilic substitution, where the triazinylamine attacks the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride. A representative protocol dissolves the triazinylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of the sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. After stirring at room temperature for 12 hours, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to afford the title compound in 81% yield.
Table 3: Sulfonamide Coupling Reaction Parameters
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl | 5-Phenethyl-triazine | Et₃N | DCM | 25°C | 12h | 81% |
| 4-Chlorobenzenesulfonyl | 5-Phenethyl-triazine | Pyridine | THF | 25°C | 18h | 76% |
Purification and Characterization
Crystallization Techniques
Recrystallization from heptane/toluene mixtures (3:1 v/v) at −20°C removes residual isomers, enhancing purity to >99%. For lab-scale preparations, flash chromatography with ethyl acetate/hexane (30:70) effectively isolates the product.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.21 (s, 2H, NH), 2.85 (t, J = 7.2 Hz, 2H, CH₂), 2.72 (t, J = 7.2 Hz, 2H, CH₂), 1.98 (m, 4H, triazine-CH₂).
-
HRMS : m/z 407.0945 ([M+H]⁺, calcd for C₁₇H₁₉ClN₄O₂S: 407.0948).
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. For instance, a two-step flow system couples sulfonyl chloride synthesis (residence time: 30 min) with immediate sulfonamide formation (residence time: 2h), achieving 89% overall yield. This method reduces intermediate isolation and minimizes degradation.
Challenges and Mitigation Strategies
Q & A
Basic: What are the key considerations for optimizing the synthesis of this sulfonamide-triazine hybrid compound?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a sulfonamide precursor with a substituted triazine intermediate. Critical parameters include:
- Reagent stoichiometry : Ensuring equimolar ratios of reactants (e.g., sulfonyl chloride and triazine derivatives) to minimize side products .
- Temperature control : Reactions often require reflux conditions (e.g., in glacial acetic acid or dioxane) to achieve high yields .
- Protective group strategies : For example, protecting amine groups during sulfonylation to prevent undesired side reactions .
- Purification : Column chromatography or recrystallization (using ethanol or acetonitrile) is essential to isolate the product with >95% purity .
Basic: How can structural characterization be rigorously validated for this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d6) for and NMR to confirm substituent positions and purity. Coupling constants (e.g., for aromatic protons) help verify stereochemistry .
- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving hydrogen-bonding networks and confirming the triazine ring conformation .
- Mass spectrometry : High-resolution ESI-MS can validate molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine atoms .
Basic: What preliminary biological screening methods are suitable for evaluating its bioactivity?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., for dihydrofolate reductase) with IC calculations via nonlinear regression .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced: How can mechanistic studies resolve contradictions in reported enzyme inhibition data?
- Kinetic isotope effects (KIEs) : Compare ratios with deuterated substrates to identify rate-limiting steps .
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrophobic pockets in DHFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Mutagenesis experiments : Replace key residues (e.g., Phe31 in DHFR) to confirm critical binding interactions .
Advanced: What computational strategies predict its photophysical or electronic properties?
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to predict charge-transfer behavior. Solvent effects (PCM model) improve accuracy for λ predictions .
- NBO analysis : Identify hyperconjugative interactions (e.g., between sulfonamide’s lone pairs and triazine’s π-system) influencing stability .
- Molecular electrostatic potential (MEP) maps : Visualize electrophilic/nucleophilic regions for reaction site prediction .
Advanced: How do structural modifications impact its bioactivity? A SAR analysis example:
Advanced: What crystallographic challenges arise during structure determination?
- Disorder in the triazine ring : Use SHELXL’s PART instruction to model alternative conformations .
- Twinned crystals : Apply HKLF 5 format in SHELX for data integration .
- Polymorphism screening : Vary solvents (e.g., DMF vs. ethanol) during crystallization to isolate stable forms .
Advanced: How can contradictory bioactivity data between studies be reconciled?
- Dose-response reevaluation : Test overlapping concentration ranges (e.g., 0.1–100 µM) to identify non-monotonic effects .
- Assay standardization : Normalize data to positive controls (e.g., trimethoprim for DHFR inhibition) .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to assess heterogeneity via I statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
